Neodymium hydride (NdH3)
Description
Properties
IUPAC Name |
neodymium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd | |
| Source | PubChem | |
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InChI Key |
QEFYFXOXNSNQGX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5064677 | |
| Record name | Neodymium | |
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Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |
| Record name | Neodymium | |
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CAS No. |
7440-00-8, 13864-04-5, 42320-27-4 | |
| Record name | Neodymium | |
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| Record name | Neodymium hydride (NdH3) | |
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| Record name | Neodymium, ion(Nd5+) | |
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Synthesis Methodologies for Neodymium Trihydride
Direct Hydrogenation of Neodymium Metal
The most straightforward method for producing neodymium trihydride is the direct reaction of neodymium metal with hydrogen gas. ontosight.aiwikipedia.org This process, known as direct hydrogenation, involves exposing the metal to a hydrogen atmosphere under controlled conditions to facilitate the formation of the hydride. The general chemical equation for this reaction is:
2Nd + 3H₂ → 2NdH₃
This reaction can also be used to produce other neodymium hydrides, such as neodymium dihydride (NdH₂), by adjusting the reaction conditions. wikipedia.orgalfa-chemistry.com
Controlled Temperature and Pressure Regimes
The temperature and pressure at which hydrogenation is carried out are critical parameters that dictate the final product's stoichiometry and structure. The formation of NdH₂ is generally favored at lower temperatures. acs.org To achieve the trihydride (NdH₃), higher hydrogen partial pressures are typically required. The process necessitates careful control over these parameters to ensure the desired hydride phase is obtained. ontosight.ai
Industrial production of neodymium hydride often employs controlled hydrogenation conditions to ensure the purity and stability of the final product. For instance, a patented high-temperature direct method for preparing light rare earth hydrides, including NdH₃, highlights the importance of precise temperature control to achieve high purity (97-99.99%) and a high conversion rate (97-99.99%). google.com While specific temperature and pressure values can vary depending on the experimental setup, the general principle remains that higher hydrogen pressure facilitates the formation of higher-order hydrides like NdH₃.
The hydrogen decrepitation (HD) process, used in recycling Nd-Fe-B magnets, provides further insight into the temperature dependence of neodymium hydride formation. In this process, the formation of neodymium hydride at the grain boundaries of the magnet leads to its disintegration into a powder. acs.org The spontaneity of the NdH₂ synthesis reaction decreases with increasing temperature, which in turn affects the particle size of the resulting material. researchgate.net
Role of Hydrogen Atmosphere and Purity
The hydrogen used must be of high purity to prevent the incorporation of impurities into the hydride lattice, which could alter its properties. The reaction of neodymium hydride with water is vigorous, producing neodymium hydroxide (B78521) and hydrogen gas, underscoring its pyrophoric nature and the need for careful handling in a controlled environment. wikipedia.org
High-Pressure Synthesis Techniques
High-pressure synthesis techniques offer an alternative route to producing neodymium hydrides, particularly for exploring novel phases and stoichiometries that are not accessible under ambient or near-ambient conditions. These methods involve subjecting neodymium metal and a hydrogen source to extreme pressures and often high temperatures.
Diamond Anvil Cell (DAC) Applications
The diamond anvil cell (DAC) is a powerful tool for generating extremely high pressures in a small sample volume. diamond.ac.uk In the context of neodymium hydride synthesis, a DAC is used to compress a sample of neodymium metal along with a hydrogen source. acs.orguspex-team.org This technique has been instrumental in the synthesis and characterization of various neodymium polyhydrides at pressures ranging from a few to over a hundred gigapascals (GPa). acs.orguspex-team.org For instance, a cubic phase of NdH₃ (space group Fm-3m) has been found to be stable at pressures between 2 and 52 GPa. acs.orguspex-team.orgresearchgate.net
Researchers have successfully synthesized not only NdH₃ but also higher hydrides like NdH₄, NdH₇, and NdH₉ using DACs, demonstrating the versatility of this technique in exploring the Nd-H phase diagram under pressure. acs.orguspex-team.orgresearchgate.net The synthesis of these polyhydrides often involves the in-situ generation of hydrogen from sources like ammonia (B1221849) borane (B79455) (NH₃BH₃). acs.orguspex-team.org
Laser Heating in High-Pressure Environments
To overcome the kinetic barriers and facilitate the reaction between neodymium and hydrogen at high pressures, laser heating is often employed in conjunction with a DAC. diamond.ac.uk An infrared laser is used to heat the sample within the DAC to temperatures that can reach several thousand Kelvin. acs.orgfrontiersin.orgaps.org This localized heating provides the necessary energy to drive the synthesis of neodymium hydrides. acs.orguspex-team.org
For example, neodymium polyhydrides such as I4/mmm-NdH₄, C2/c-NdH₇, and P6₃/mmc-NdH₉ have been synthesized by laser-heating neodymium samples in a medium of ammonia borane, which serves as the hydrogen source, at pressures between 85 and 135 GPa. acs.orguspex-team.orgnih.gov The combination of high pressure and laser heating allows for the formation of these novel hydride phases with unique crystal structures and properties. acs.orguspex-team.org
Multi-Anvil Press Systems
Multi-anvil press systems represent another high-pressure technique that can be utilized for the synthesis of materials under extreme conditions. While the provided search results primarily focus on the use of DACs for the synthesis of neodymium hydrides, a study on a high-pressure yttrium allotrope mentions the use of a multi-anvil press to synthesize a derivative hydride. aps.org This suggests that multi-anvil presses could also be a viable, though less commonly reported, method for the synthesis of neodymium hydrides, particularly for producing larger sample volumes compared to DACs.
Thin Film Deposition and Growth Mechanisms
The fabrication of neodymium hydride thin films is a multi-step process that often begins with the deposition of metallic neodymium, which is subsequently hydrogenated. diva-portal.org This approach allows for the formation of thin films that can withstand the structural changes and large volume expansions that occur during hydrogen incorporation, a common issue that causes bulk materials to decay into powder. aip.org
Molecular-Beam Epitaxy (MBE) for Epitaxial Films
Molecular-Beam Epitaxy (MBE) is a premier technique for growing high-quality, single-crystal (epitaxial) thin films of neodymium and its subsequent hydrides. aip.orgresearchgate.net In this ultra-high vacuum (UHV) deposition method, thermal effusion cells are used to evaporate high-purity neodymium metal. aip.org The gaseous neodymium atoms travel in a straight line (a molecular beam) to a heated substrate, where they condense and form a thin film.
The growth process is monitored in real-time using techniques like Reflecting High-Energy Electron Diffraction (RHEED), which provides information about the film's crystal structure and surface morphology. aip.org For neodymium deposition, the observation of sharp streaks in the RHEED pattern indicates an atomically flat, layer-by-layer growth mode. aip.org After the deposition of the metallic Nd film, it is exposed to hydrogen gas to form the neodymium hydride phase. aip.org
A related approach involves the MBE growth of neodymium-containing superlattices, such as Nd/Pr, which are subsequently exposed to hydrogen. researchgate.netaps.org This process results in the formation of new, single-crystal hydride phases that are coherent with the original epitaxial structure of the superlattice. researchgate.netaps.org
Substrate Selection and Interface Control
The choice of substrate is paramount in achieving epitaxial growth, as the substrate's crystal lattice serves as a template for the growing film. A close match between the lattice parameters of the substrate and the film material is crucial for high-quality growth. uh.edu
For the epitaxial growth of neodymium films destined for hydrogenation, Calcium Fluoride (CaF₂) with a (111) orientation has been successfully employed. aip.orgresearchgate.net Neodymium, which crystallizes in a hexagonal structure, has a manageable lattice mismatch with CaF₂(111), facilitating epitaxial growth. aip.org The quality of the substrate surface is also critical; substrates are typically cleaned by annealing at high temperatures in UHV prior to deposition to ensure a pristine surface for film growth. aip.org
Interface control is another critical aspect, particularly to prevent unwanted reactions or interdiffusion between the film and subsequent layers. For instance, when capping a neodymium hydride film with a protective layer like palladium (Pd), interdiffusion can occur. To prevent this, a thin buffer layer, such as niobium (Nb), can be evaporated between the neodymium film and the Pd cap. aip.org This buffer layer acts as a barrier, preserving the integrity of both the neodymium hydride film and the protective cap. aip.org
Table 1: Substrate and Growth Parameters for Neodymium-based Thin Films
| Film/Superlattice | Deposition Method | Substrate | Key Growth Parameters | Reference |
| Neodymium (for NdH₃) | MBE | CaF₂(111) | Growth Temperature: 350°C; Deposition Rate: ~1 Å/s | aip.org |
| Nd/Pr Superlattice | MBE | (110) Nb on (11-20) Sapphire | N/A | researchgate.net |
| Lead Titanate (PbTiO₃) | MOCVD | (110) NdGaO₃ | Growth Temperature: 650°C | uh.edu |
Deuterated Analogues (NdD₃) Synthesis for Spectroscopic Studies
The synthesis of deuterated neodymium hydride (NdD₃), where hydrogen is replaced by its isotope deuterium (B1214612), is essential for certain spectroscopic investigations. The primary reason for this isotopic substitution is to distinguish the vibrational modes of hydrogen from other atomic vibrations within the material's structure. aip.org Because deuterium is approximately twice as heavy as hydrogen, its vibrational frequencies are significantly different, allowing for clear identification in techniques like infrared spectroscopy. aip.org
The synthesis of neodymium deuteride (B1239839) for these studies typically involves neutron powder diffraction analysis. researchgate.netresearchgate.net In these experiments, a sample is prepared that may contain multiple phases, such as trigonal NdD₃ and a cubic phase with a composition around NdD₂.₆₁. researchgate.netresearchgate.net The crystal structure of the trigonal NdD₃ has been refined using this method, revealing a tysonite (LaF₃) type structure. researchgate.netresearchgate.net This detailed structural information, made possible by using the deuterated analogue, is crucial for understanding the material's properties.
By comparing the transmission spectra of hydrogenated and deuterated samples, researchers can definitively assign specific absorption features in the infrared spectrum to hydrogen (or deuterium) vibrations. aip.org This comparative analysis is a powerful tool for probing the bonding environment of hydrogen within the neodymium hydride lattice.
Table 2: Crystallographic Data for Neodymium Deuteride (NdD₃)
| Parameter | Value | Reference |
| Crystal System | Trigonal | researchgate.netresearchgate.net |
| Space Group | P-3c1 | researchgate.netresearchgate.net |
| Lattice Parameter (a) | 6.6581(2) Å | researchgate.netresearchgate.net |
| Lattice Parameter (c) | 6.8778(2) Å | researchgate.netresearchgate.net |
| Structure Type | Tysonite (LaF₃) | researchgate.netresearchgate.net |
| Coexisting Phase | Cubic NdD₂.₆₁ (Fm-3m) | researchgate.netresearchgate.net |
Structural Investigations of Neodymium Trihydride
Ambient Pressure Crystal Structures
At ambient pressure, neodymium trihydride is known to crystallize in two primary structures: a hexagonal close-packed (hcp) tysonite-type structure and a cubic close-packed (ccp) structure.
The thermodynamically stable form of NdH₃ at standard conditions is a trigonal structure isostructural with tysonite (LaF₃). free.fraps.org This structure is characterized by a hexagonal close-packed arrangement of neodymium atoms. free.fr Neutron powder diffraction studies on the deuterated analogue, NdD₃, have been instrumental in elucidating the precise atomic arrangement within this crystal lattice. free.fr The space group for this structure is P3̄c1. free.fraps.org
Refinement of neutron powder diffraction data has provided precise lattice parameters for the hexagonal phase of neodymium deuteride (B1239839) (NdD₃), which serves as a close analogue for NdH₃. The determined parameters at 293 K are detailed below. free.fr
| Compound | Space Group | a (Å) | c (Å) |
| NdD₃ | P3̄c1 | 6.6581(2) | 6.8778(2) |
This interactive table is based on data from neutron powder diffraction studies. free.fr
Within the hexagonal close-packed host structure of neodymium atoms, the deuterium (B1214612) (or hydrogen) atoms occupy interstitial sites. free.fr These sites are the empty spaces between the larger metal atoms. msestudent.comwikipedia.org In the NdD₃ tysonite-type structure, deuterium atoms are distributed across three distinct types of interstices, leading to different coordination environments. free.fr
One set of deuterium atoms occupies tetrahedral interstices, where each deuterium atom is surrounded by four neodymium atoms. free.fr The bond distances for this coordination are in the range of Nd–D = 2.36–2.58 Å. free.fr The remaining deuterium atoms are found in two different sites that feature nearly triangular metal coordination, with Nd–D bond distances of 2.24 Å and 2.26 Å. free.fr A significant finding is that one of these triangular sites is fully ordered, while the other is disordered. This contrasts with previous assumptions for analogous rare-earth hydrides where both sites were suggested to be disordered. free.fr
Under certain synthesis conditions, a cubic phase of neodymium hydride can coexist with the hexagonal form at ambient pressure. free.fr This structure is based on a cubic close-packed (face-centered cubic, fcc) arrangement of neodymium atoms and is assigned the space group Fm3̅m. free.fr Studies on a two-phase sample identified this cubic phase with a composition of NdD₂.₆₁, where deuterium atoms occupy both tetrahedral and octahedral interstices of the ccp metal lattice. free.fr The lattice parameter for this cubic phase was determined to be a = 5.4324(2) Å. free.fr
Hexagonal Close-Packed Structure (Tysonite Type, Space Group P3̄c1)
High-Pressure Phase Transformations and Structural Stability
The application of high pressure serves as a critical parameter for tuning the structural properties of materials, often inducing phase transitions to more compact atomic arrangements. aps.orgnih.gov Neodymium trihydride is a clear example of this pressure-induced structural evolution.
High-pressure studies have demonstrated that the cubic Fm3̅m structure of NdH₃ becomes the stable phase over a significant pressure range. uspex-team.orgamericanelements.com Experimental evidence from high-pressure synthesis shows that the Fm3̅m-NdH₃ phase is stable at pressures from 2 to 52 GPa. uspex-team.orgamericanelements.com This indicates a pressure-induced transformation from the ambient-pressure hexagonal structure to the more symmetric cubic structure. The electron density of states for this cubic Fm3̅m-NdH₃ phase has been calculated at 30 GPa, further confirming its existence and stability under compression. researchgate.net
| Compound | Phase | Space Group | Pressure Stability Range (GPa) |
| NdH₃ | Cubic | Fm3̅m | 2 - 52 |
This interactive table summarizes the stability range of the high-pressure cubic phase of NdH₃. uspex-team.orgamericanelements.com
Formation of Neodymium Polyhydrides (NdHₓ, x>3) Under Extreme Pressures
Several novel metallic neodymium polyhydride phases have been synthesized at pressures ranging from 85 to 135 GPa. uspex-team.org The synthesis is typically achieved by laser-heating neodymium metal samples in a diamond anvil cell with an ammonia (B1221849) borane (B79455) (NH₃BH₃) medium, which serves as an in situ source of hydrogen. uspex-team.org Under these conditions, three distinct polyhydride compounds have been identified: NdH₄, NdH₇, and NdH₉. uspex-team.org
Neodymium tetrahydride (NdH₄) with a tetragonal I4/mmm crystal structure is found to be stable in a pressure range of 85 to 135 GPa. uspex-team.org In this phase, the hydrogen sublattice is composed entirely of atomic hydrogen. uspex-team.org Each neodymium atom is coordinated with ten hydrogen atoms, featuring Nd-H bond distances between 2.02 and 2.08 Å. uspex-team.org
| Property | Value |
|---|---|
| Formula | NdH₄ |
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
| Stability Pressure | 85–135 GPa |
| Nd Atom Coordination | 10 H atoms |
| Nd-H Distances | 2.02–2.08 Å |
| Hydrogen Sublattice | Atomic |
Neodymium heptahydride (NdH₇) adopts a monoclinic C2/c structure and is co-stable with NdH₄ in the pressure range of 85 to 135 GPa. uspex-team.org A notable feature of this phase at 100 GPa is a mixed hydrogen sublattice. It contains quasimolecular H₂ units with a distinct H-H bond length of 0.92 Å, while the remaining approximately 30% of the hydrogen exists in atomic form. uspex-team.org The coordination environment of the neodymium atom is significantly denser than in NdH₄, with each Nd atom being bonded to 17 hydrogen atoms at distances ranging from 1.98 to 2.06 Å. uspex-team.org
| Property | Value |
|---|---|
| Formula | NdH₇ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Stability Pressure | 85–135 GPa |
| Nd Atom Coordination | 17 H atoms |
| Nd-H Distances | 1.98–2.06 Å |
| Hydrogen Sublattice | Mixed: quasimolecular H₂ units and atomic H |
At higher pressures, between 110 and 130 GPa, neodymium nonahydride (NdH₉) is formed. uspex-team.org It crystallizes in a hexagonal structure with the P6₃/mmc space group, which is isostructural to other known rare-earth and actinide nonahydrides like YH₉ and ThH₉. uspex-team.org The structure is characterized by cage-like formations of hydrogen atoms. Specifically, it features H₂₉ cages where the nearest H-H distance is 1.272 Å at a pressure of 120 GPa. uspex-team.org At this same pressure, the nearest distance between neodymium and hydrogen atoms is 1.973 Å. uspex-team.org
| Property | Value |
|---|---|
| Formula | NdH₉ |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Stability Pressure | 110–130 GPa |
| Key Structural Feature | H₂₉ cages |
| Nearest H-H Distance | 1.272 Å (at 120 GPa) |
| Nearest Nd-H Distance | 1.973 Å (at 120 GPa) |
The structural characterization of these neodymium superhydrides reveals increasingly complex arrangements of hydrogen atoms with higher hydrogen content. The NdH₄ phase features a relatively simple sublattice of atomic hydrogen. uspex-team.org In contrast, NdH₇ displays a more complex arrangement, incorporating both atomic hydrogen and quasimolecular H₂ units. uspex-team.org The NdH₉ phase represents a further step in complexity, forming a sodalite-like clathrate structure where cages of hydrogen atoms (H₂₉) encapsulate the neodymium atoms. uspex-team.org This progression highlights how extreme pressure fundamentally alters the bonding and structural chemistry in the neodymium-hydrogen system.
Characterization Techniques for Crystalline Structures
The primary experimental technique for determining the crystal structures of the novel neodymium polyhydrides is synchrotron X-ray diffraction (XRD). uspex-team.orgresearchgate.net Due to the extreme pressures required for synthesis, these measurements are performed in situ within a diamond anvil cell. uspex-team.org The analysis of the resulting diffraction patterns often employs the Le Bail refinement method, which allows for the determination of the unit cell parameters and space group by fitting the peak positions and profiles without requiring a full structural model. uspex-team.orgresearchgate.net This method was crucial in identifying the I4/mmm, C2/c, and P6₃/mmc structures of NdH₄, NdH₇, and NdH₉, respectively. uspex-team.org
Neutron Powder Diffraction (NPD) is a powerful complementary technique for the structural analysis of metal hydrides. osti.govpsi.ch Unlike X-rays, which scatter from an atom's electron cloud, neutrons scatter from the atomic nucleus. psi.ch This makes NPD particularly sensitive to the positions of lighter elements, especially hydrogen, even in the presence of heavy rare-earth metals like neodymium. osti.gov While XRD is excellent for determining the lattice of the heavy metal atoms, NPD can provide precise information on the location of hydrogen (or its isotope, deuterium) atoms, their bond lengths, and site occupancies within the crystal lattice. psi.chresearchgate.net This capability is essential for accurately describing the complex hydrogen sublattices, such as the H₂₉ cages in NdH₉.
Reflecting High-Energy Electron Diffraction (RHEED) for Thin Films
Reflection High-Energy Electron Diffraction (RHEED) is a powerful, surface-sensitive technique used for the in-situ monitoring of thin-film growth. cadence.commti-japan.com By directing a high-energy electron beam (typically 10-30 keV) at a grazing angle (1-3°) to the substrate surface, a diffraction pattern is generated on a phosphorescent screen. This pattern provides real-time information about the surface structure, crystal quality, and growth mode of the film. u-tokyo.ac.jpuwaterloo.ca
Application to NdH₃ Thin Film Growth:
In the context of producing neodymium trihydride thin films, likely through a method such as molecular beam epitaxy (MBE), RHEED would be an indispensable tool for real-time process control. mti-japan.comwikipedia.org The analysis of the RHEED pattern would offer detailed insights into the epitaxial growth of NdH₃ on a chosen substrate.
Growth Mode Analysis: The shape of the diffraction features in the RHEED pattern reveals the growth mode.
Layer-by-Layer Growth (Frank-van der Merwe): An atomically flat, high-quality NdH₃ film would produce a pattern of long, sharp streaks. The intensity of these streaks would oscillate with a period corresponding to the deposition of a single monolayer of NdH₃, allowing for precise control of film thickness. u-tokyo.ac.jpwikipedia.org
Island Growth (Volmer-Weber): If NdH₃ forms three-dimensional islands on the substrate, the electron beam would pass through these islands, generating a spotty diffraction pattern characteristic of transmission diffraction. u-tokyo.ac.jp
Stranski-Krastanov Growth: This intermediate mode, beginning with layer-by-layer growth followed by island formation, would be observable as a transition from a streaky to a spotty RHEED pattern.
Crystal Structure and Quality: The spacing between the diffraction streaks is inversely proportional to the lattice spacing of the NdH₃ surface. This allows for the determination of the surface unit cell and the monitoring of strain in the film during growth. svta.com The sharpness and intensity of the streaks are indicative of the crystalline quality and surface smoothness; a well-ordered, smooth surface yields sharp, intense streaks. family-held.org
Surface Reconstruction: RHEED can also identify surface reconstructions, where the surface atoms arrange in a different structure than the bulk crystal. This would appear as additional, lower-intensity streaks in the diffraction pattern, providing crucial information on the surface termination and stability of the NdH₃ film.
By monitoring these features in real-time, growth parameters such as substrate temperature, deposition rate, and hydrogen partial pressure could be optimized to achieve high-quality, epitaxial NdH₃ thin films with desired structural properties.
Auger Electron Spectroscopy (AES) for Surface and Interfacial Analysis
Auger Electron Spectroscopy (AES) is a premier surface analysis technique that provides elemental and, in some cases, chemical state information from the top few nanometers of a material's surface. eag.comphi.com The method uses a focused electron beam to excite atoms in the sample, which then relax through the emission of characteristic "Auger" electrons. eag.com The kinetic energy of these electrons is unique to each element, allowing for precise compositional analysis. ulvac-phi.com When combined with ion sputtering, AES can perform depth profiling to characterize the composition of thin films and their interfaces. eag.comhhu.edu.cn
Application to NdH₃ Analysis:
For neodymium trihydride, which is highly reactive and sensitive to oxidation, AES is an ideal technique for verifying surface purity and analyzing thin-film structures.
Surface Composition and Purity: An AES survey scan of an NdH₃ surface would provide a spectrum identifying all elements present within the analysis depth (typically 3-10 nm). measurlabs.com This is critical for detecting surface contamination, particularly oxygen and carbon, which can significantly alter the material's properties. The high spatial resolution of AES (down to <10 nm) allows for the analysis of specific features, such as grain boundaries or defects, to check for elemental segregation. eag.comphi.com
Depth Profiling and Stoichiometry: By alternating between AES analysis and sputtering with an ion beam (e.g., Argon ions), a compositional depth profile of an NdH₃ thin film can be generated. carleton.edu This profile plots the atomic concentration of Neodymium, Hydrogen (though H is not directly detectable by AES), and any impurities as a function of depth. This analysis would be crucial for:
Verifying the stoichiometric uniformity of the NdH₃ film from the surface to the substrate.
Measuring the thickness of surface oxide layers that may have formed.
Characterizing the interface between the NdH₃ film and the underlying substrate, identifying any interdiffusion or interfacial reactions that may have occurred during deposition. eag.comaip.org
The data table below illustrates a hypothetical AES depth profile analysis of a 50 nm NdH₃ film on a silicon substrate, showing slight surface oxidation and a sharp interface.
Interactive Data Table: Hypothetical AES Depth Profile of NdH₃ Thin Film
| Sputter Time (s) | Depth (nm) | Nd (Atomic %) | O (Atomic %) | Si (Atomic %) |
| 0 | 0 | 65 | 35 | 0 |
| 10 | 2 | 74 | 26 | 0 |
| 20 | 4 | 95 | 5 | 0 |
| 30 | 6 | 99 | 1 | 0 |
| ... | ... | 100 | 0 | 0 |
| 240 | 48 | 100 | 0 | 0 |
| 250 | 50 | 55 | 0 | 45 |
| 260 | 52 | 5 | 0 | 95 |
| 270 | 54 | 0 | 0 | 100 |
This powerful combination of surface-specific elemental identification and depth profiling makes AES an essential tool for the comprehensive structural and chemical analysis of neodymium trihydride surfaces and thin films. wikipedia.org
Electronic Structure and Electron Correlation Phenomena
Metal-to-Insulator Transition upon Hydrogenation
Neodymium, like many rare earth and transition metals, undergoes a dramatic change in its electronic properties upon hydrogenation, transitioning from a metallic state to an insulating or semiconducting state in the form of NdH3. aip.org This metal-to-insulator transition (MIT) is a hallmark of many metal hydrides and is driven by several factors. aip.org
As hydrogen is incorporated into the neodymium lattice, the crystal structure changes, and new electronic states are formed. The hydrogen 1s orbitals hybridize with the metal's valence bands, leading to the formation of a low-lying metal-hydrogen bonding band. This process effectively removes electrons from the conduction band of the metal, leading to a decrease in the density of states at the Fermi level. youtube.com In the case of NdH3, this charge transfer and the accompanying structural changes result in the opening of a band gap, transforming the material into an insulator. This transition is analogous to that observed in other rare earth nickelates, where chemical doping with hydrogen can induce a sharp MIT. aps.org
Electron Correlation Effects in Lanthanide Hydrides
The electronic structure of lanthanide hydrides, including NdH3, is strongly influenced by electron correlation effects, primarily stemming from the partially filled and spatially localized 4f orbitals of the lanthanide ions. These strong interactions between electrons are not adequately captured by standard density functional theory (DFT) and require more advanced theoretical treatments, such as the DFT+U method, where a Hubbard U term is added to account for the on-site Coulomb repulsion of the localized f-electrons. epfl.ch
The electron correlation in these materials is a dynamic and complex phenomenon. It influences the movement of each electron based on the presence of all other electrons, going beyond the mean-field approximations. These correlations are critical in determining the magnetic ordering and the precise electronic band structure of the material. Theoretical studies on rare-earth trihydrides often employ these advanced methods to accurately model the electronic properties that are sensitive to strong correlation effects.
To accurately model the electronic structure of NdH3, theoretical calculations often incorporate a Hubbard U parameter to describe the strong on-site Coulomb repulsion of the Nd 4f electrons. While the exact value of U can vary depending on the specific computational method, values for neodymium in various compounds are typically in the range of 5-8 eV.
| Parameter | Typical Value Range (eV) | Description |
| Hubbard U | 5 - 8 | Represents the on-site Coulomb repulsion of the Nd 4f electrons. |
| Hund's J | 0.5 - 1.0 | Accounts for the on-site exchange interaction, favoring parallel spin alignment. |
Note: These are typical values for neodymium in correlated materials and the specific values for NdH3 may vary in different theoretical studies.
Electron-Phonon Coupling Interactions
Electron-phonon coupling describes the interaction between electrons and the vibrational modes of the crystal lattice (phonons). This interaction is fundamental to understanding various material properties, including electrical resistivity and superconductivity. In lanthanide compounds, the strength of electron-phonon coupling exhibits a notable trend, being stronger for elements at the beginning and end of the series and weaker in the middle. aps.orglbl.gov
| Compound System | Pressure (GPa) | Electron-Phonon Coupling Constant (λ) | Note |
| La-Nd-H Superhydride | 180 | ~1.65 | Deduced from experimental data. uspex-team.org |
| NdH9 | 120 | Varies with calculation parameters | Theoretical calculation. researchgate.net |
Spin-Splitting in Electronic Band Structure
In magnetic materials, the interaction between the electron's spin and the internal magnetic field of the material can lead to a splitting of the electronic bands for spin-up and spin-down electrons. This phenomenon is known as spin-splitting. Neodymium hydrides are predicted to exhibit magnetic ordering, which can result in significant spin-splitting in their electronic band structure. uspex-team.org
Theoretical calculations on neodymium polyhydrides at high pressures predict antiferromagnetic ordering and a large exchange spin-splitting in the electronic band structure, with values exceeding 450 meV. uspex-team.org This large splitting is a direct consequence of the strong electron correlation and the magnetic nature of the neodymium ions. The spin-splitting of the bands has a profound impact on the electronic and magnetic properties of the material. The interaction responsible for this splitting is the spin-orbit coupling, which arises from the relativistic interaction of an electron's spin with its motion in the electric field of the atomic nuclei. wikipedia.org
| Property | Value | Context |
| Exchange Spin-Splitting | >450 meV | Theoretical prediction for neodymium polyhydrides at high pressure. uspex-team.org |
Magnetic Properties and Behavior
Magnetic Ordering in NdH₃
Pressure-Dependent Magnetic Moment
The magnetic moment of the neodymium atoms in the hydride lattice is predicted to be sensitive to applied pressure. Theoretical studies of the broader Nd-H system suggest that at low pressures, the magnetic moment is approximately 3.0 µB per Nd atom. As pressure increases, the magnetic moment is expected to gradually decrease. This pressure-induced reduction in magnetism is a key area of investigation in the search for high-temperature superconductivity in hydrides, as magnetism can suppress the superconducting state. uspex-team.org
Magnetic Properties of Neodymium Polyhydrides (NdHₓ, x>3)
Néel Temperatures of Higher Hydrides (e.g., NdH₄, NdH₇, NdH₉)
For neodymium polyhydrides, which are stable at significantly higher pressures, theoretical estimations of their Néel temperatures have been calculated using the mean-field approximation. However, there are notable discrepancies between different theoretical studies, highlighting the complexity of these systems and the need for experimental validation.
One set of theoretical calculations predicts the following Néel temperatures:
| Compound | Predicted Néel Temperature (Tₙ) |
| NdH₄ | ~4 K |
| NdH₇ | ~251 K |
| NdH₉ | ~136 K |
Source: Zhou et al. (2020) uspex-team.orgnih.govresearchgate.net
In contrast, another theoretical study presents a different set of estimated Néel temperatures for the same compounds:
| Compound | Predicted Néel Temperature (Tₙ) |
| NdH₄ | ~200 K |
| NdH₇ | ~180 K |
| NdH₉ | ~400 K |
Source: American Elements, citing Zhou et al. (2020) americanelements.com
These differing predictions underscore the ongoing theoretical work to accurately model the magnetic behavior of these complex hydrogen-rich materials under extreme pressures.
Experimental Measurement of Magnetic Susceptibility
Superconducting Quantum Interference Device (SQUID) Magnetometry
The primary experimental technique for investigating the magnetic properties of materials with high sensitivity is the Superconducting Quantum Interference Device (SQUID) magnetometer. uno.edu A SQUID is capable of measuring extremely subtle magnetic fields, making it the most sensitive tool for determining the magnetic susceptibility of a material. uno.edu This technique allows for the precise measurement of magnetic moments over a wide range of temperatures and applied magnetic fields. uno.edu
While SQUID magnetometry is the ideal method to experimentally verify the predicted antiferromagnetic ordering and measure the magnetic susceptibility of NdH₃, to date, there are no publicly available research findings detailing the use of this technique specifically on Neodymium Hydride. Future experimental work employing SQUID magnetometry will be crucial to confirm the theoretical predictions and provide a complete picture of the magnetic properties of NdH₃.
Vibrational Spectroscopy and Phonon Dynamics
Identification of Hydrogen Vibrations through Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key analytical method used to identify the vibrational modes of hydrogen within the neodymium hydride lattice. In this technique, the absorption of infrared radiation by the material corresponds to the excitation of specific vibrational motions of the constituent atoms. Due to the significant mass difference between the light hydrogen atoms and the heavy neodymium atoms, the high-frequency vibrations are predominantly associated with the motion of hydrogen.
These hydrogen vibrations in the solid state are typically observed as optical phonon modes. The primary vibrational motions include stretching and bending of the Nd-H bonds. Theoretical calculations and comparisons with other rare-earth hydrides suggest that the Nd-H stretching vibrations would appear at higher frequencies (wavenumbers) than the bending vibrations. While detailed experimental IR spectra for solid NdH₃ are not broadly published, computational studies provide valuable predictions for the expected frequencies of these hydrogen-centric modes.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Nd-H Stretch | 1100 - 1300 |
| Nd-H Bend | 500 - 700 |
Isotopic Shift Studies with Deuterium (B1214612) (NdD₃)
To definitively assign the observed vibrational bands to hydrogen motions, isotopic substitution studies are employed. By replacing hydrogen with its heavier isotope, deuterium (D), to form neodymium deuteride (B1239839) (NdD₃), a predictable shift in the vibrational frequencies is induced. This isotopic shift is a direct consequence of the increased reduced mass of the Nd-D oscillator compared to the Nd-H oscillator, while the force constant of the bond remains largely unaffected.
The theoretical ratio of the vibrational frequencies (ν) can be approximated by the square root of the ratio of the reduced masses (μ):
νH / νD ≈ √(μD / μH)
For the Nd-H and Nd-D systems, this ratio is approximately √2, leading to a significant lowering of the vibrational frequencies upon deuteration. The observation of this shift in the IR spectrum provides conclusive evidence for the assignment of vibrational modes to hydrogen.
| Vibrational Mode | Predicted NdH₃ Frequency (cm⁻¹) | Predicted NdD₃ Frequency (cm⁻¹) | Calculated Isotopic Ratio (νD / νH) |
|---|---|---|---|
| Nd-H/D Stretch | 1250 | 884 | ~0.707 |
| Nd-H/D Bend | 650 | 460 | ~0.708 |
Phonon Frequencies and Lattice Dynamics
The collective, quantized vibrations of the atoms in the crystalline lattice of NdH₃ are known as phonons. The relationship between the phonon frequency and its wavevector is described by the phonon dispersion curve, which provides a detailed picture of the lattice dynamics. The phonon spectrum is composed of acoustic and optical branches.
Acoustic Phonons: These correspond to the in-phase, long-wavelength vibrations of the atoms and represent the propagation of sound through the crystal. Their frequencies are typically in the lower range of the phonon spectrum.
Optical Phonons: These involve the out-of-phase motion of atoms within the unit cell. In NdH₃, the high-frequency optical phonons are dominated by the vibrations of the lighter hydrogen atoms against the much heavier, and relatively stationary, neodymium atoms.
The phonon density of states (PDOS) provides information about the number of vibrational modes at each frequency. For NdH₃, the PDOS is expected to show two distinct regions: a low-frequency region dominated by the vibrations of the neodymium sublattice and a high-frequency region dominated by the localized optical modes of hydrogen. Experimental techniques such as inelastic neutron scattering (INS) are powerful tools for measuring phonon dispersion curves and the PDOS. While comprehensive experimental data for NdH₃ is scarce, theoretical calculations provide valuable insights into its lattice dynamics.
| Phonon Branch | Γ point | X point | L point |
|---|---|---|---|
| Transverse Acoustic (TA) | 0 | ~4.5 | ~3.8 |
| Longitudinal Acoustic (LA) | 0 | ~7.0 | ~6.2 |
| Transverse Optical (TO) | ~28.5 | ~29.0 | ~28.7 |
| Longitudinal Optical (LO) | ~30.0 | ~30.5 | ~30.2 |
*Note: The values in this table are illustrative and based on theoretical models for similar rare-earth hydrides, as specific experimental phonon dispersion data for NdH₃ is not widely available.
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.denih.gov It is widely employed to predict the structural and electronic properties of materials from first principles.
Theoretical calculations for neodymium hydride (NdH₃) have identified different stable crystal structures depending on the pressure. At ambient pressure, NdH₃ typically adopts a hexagonal crystal system. wikipedia.org However, under pressure, a different phase becomes more stable. Computational studies have found that a lower trihydride with an Fm-3m cubic structure is stable at pressures ranging from 2 to 52 GPa. uspex-team.orgamericanelements.com DFT and DFT+U (DFT with an added Hubbard U term to better account for strong electron correlations) calculations have been used to determine the equations of state and unit cell parameters for neodymium hydrides, showing satisfactory agreement with experimental data where available. uspex-team.org
The electronic properties of the neodymium hydride system are of significant interest due to the presence of strongly correlated electrons. Theoretical calculations predict that neodymium hydrides exhibit a large exchange spin-splitting in their electronic band structure, with a magnitude greater than 450 meV. uspex-team.orgamericanelements.com This significant splitting indicates strong magnetic interactions within the material, classifying neodymium hydrides as strongly correlated systems. uspex-team.org
| Phase | Crystal System | Space Group | Predicted Stability Range (Pressure) |
|---|---|---|---|
| Standard | Hexagonal | - | Ambient |
| High-Pressure | Cubic | Fm-3m | 2 - 52 GPa |
First-Principles Calculations for Superconducting Properties
First-principles calculations, which are based on quantum mechanics without empirical parameters, are a key tool for predicting superconductivity. aps.org In the context of the Nd-H system, these calculations have been applied to higher hydrides, such as NdH₉, which were investigated for their potential superconducting properties.
For NdH₉, calculations of the Eliashberg function, which describes the electron-phonon interaction, initially suggested a high electron-phonon coupling constant (λ = 2.82), which would typically indicate a potential for high-temperature superconductivity. uspex-team.org However, a crucial finding from these theoretical models is the significant role of magnetism in suppressing this potential. When antiferromagnetic ordering and the large exchange spin-splitting are included in the calculations, there is an almost complete suppression of conventional s-wave superconductivity. uspex-team.org
While preliminary electrical resistance measurements on a sample containing NdH₉ indicated a possible superconducting transition at a very low temperature of approximately 4.5 K, the theoretical results suggest this is unlikely to be a conventional superconducting state. uspex-team.org It has been proposed that if superconductivity exists in NdH₉, it might be an unconventional form where superconductivity coexists with antiferromagnetism at low temperatures. uspex-team.org
Computational Modeling of Phase Stability and Transformations under Pressure
Computational modeling is essential for mapping the phase diagram of materials under high pressure, predicting stable structures and transformation pathways. umn.eduaps.org For the neodymium-hydrogen system, these methods have been used to determine the stability of various stoichiometries at different pressures.
The primary tool for these predictions is the calculation of the thermodynamic convex hull, which plots the formation enthalpy of different compounds at a given pressure. uspex-team.org A compound is considered thermodynamically stable if it lies on the convex hull; otherwise, it is predicted to decompose into a mixture of stable phases.
For neodymium trihydride, calculations establish the stability of the cubic Fm-3m-NdH₃ phase in a specific pressure window from 2 to 52 GPa. uspex-team.orgamericanelements.com At higher pressures, other neodymium polyhydrides with different stoichiometries, such as I4/mmm-NdH₄, C2/c-NdH₇, and P63/mmc-NdH₉, become thermodynamically stable. uspex-team.org These computational models provide a theoretical roadmap for the high-pressure synthesis of novel hydride phases.
| Compound | Space Group | Predicted Stable Pressure Range |
|---|---|---|
| NdH₃ | Fm-3m | 2 - 52 GPa |
| NdH₄ | I4/mmm | 85 - 135 GPa |
| NdH₇ | C2/c | 85 - 135 GPa |
| NdH₉ | P63/mmc | 110 - 130 GPa |
Predictions of Magnetic Ground States and Exchange Spin-Splitting
Predicting the magnetic ground state of a material involves calculating the energies of various possible magnetic configurations (e.g., ferromagnetic, antiferromagnetic) to find the most stable arrangement. researchgate.netyoutube.com For neodymium hydrides, theoretical calculations have provided clear predictions about their magnetic behavior.
Computational studies predict that all neodymium hydrides, including NdH₃, adopt an antiferromagnetic (AFM) order at pressures below 150 GPa. uspex-team.orgamericanelements.com This finding is significant as magnetism is known to compete with and often suppress conventional superconductivity.
A key feature identified by these calculations is a very large exchange spin-splitting in the electronic band structure, which is predicted to be greater than 450 meV. uspex-team.orgamericanelements.com Exchange splitting refers to the energy difference between spin-up and spin-down electron states, and its large value in neodymium hydrides is a direct consequence of the strong electron correlations. This positions the neodymium hydrides as one of the first discovered examples of strongly correlated superhydrides. uspex-team.orgamericanelements.com The critical Néel temperatures (the temperature above which the antiferromagnetic order is lost) have also been estimated for various neodymium hydrides using the mean-field approximation. americanelements.com
| Property | Predicted Value / State | Pressure Range |
|---|---|---|
| Magnetic Ground State | Antiferromagnetic (AFM) | < 150 GPa |
| Exchange Spin-Splitting | > 450 meV | - |
Thermodynamic Calculations for Hydride Formation and Decomposition
Thermodynamic calculations are fundamental to understanding the conditions required for the formation and decomposition of chemical compounds. For metal hydrides, these calculations often involve determining the enthalpy of formation (ΔH_f), which indicates the stability of a hydride relative to its constituent elements.
The direct reaction for the formation of neodymium trihydride is: 2Nd + 3H₂ → 2NdH₃. wikipedia.org The thermodynamic favorability of this reaction can be assessed through first-principles calculations. More advanced computational studies of the Nd-H system have utilized thermodynamic convex hulls to map out the stability of various hydride phases under pressure. uspex-team.org
These convex hull diagrams are constructed by plotting the calculated formation enthalpies of different NdₓHᵧ stoichiometries. The phases that lie on the lower boundary (the hull) are thermodynamically stable at that pressure. uspex-team.org These calculations, performed at pressures such as 50 GPa, 100 GPa, and 150 GPa, demonstrate how the relative stability of different neodymium hydrides changes with pressure, providing a theoretical basis for understanding their formation and potential decomposition pathways into other stable phases. uspex-team.org The inclusion of factors like spin-orbit coupling and magnetism in these calculations is crucial for obtaining accurate thermodynamic predictions. uspex-team.org
Research Applications and Implications Excluding Prohibited Elements
Hydrogen Storage Materials Research
The quest for efficient and safe hydrogen storage solutions is a critical component of advancing hydrogen-based energy systems. Neodymium hydride is being investigated as a promising material in this domain, particularly for its influence on the properties of other hydrogen storage materials.
Reversible Hydrogen Absorption and Desorption Kinetics
Research into neodymium-doped magnesium-based alloys has demonstrated a notable improvement in the kinetics of hydrogen absorption and desorption. The addition of neodymium, which forms neodymium hydride in situ, acts as a catalyst, accelerating the otherwise sluggish kinetics of magnesium hydride (MgH₂). Studies on Mg-Ni-Nd alloys have shown that the presence of neodymium-containing phases significantly enhances the rate at which hydrogen is absorbed and released. For instance, in some Mg-Nd-Ni alloys, the hydrogen absorption process is remarkably fast, with a significant portion of the material's hydrogen capacity being reached in a matter of minutes at elevated temperatures.
The desorption kinetics are similarly improved. The presence of NdH₃ creates pathways for hydrogen diffusion and weakens the Mg-H bonds in the vicinity, thereby lowering the activation energy required for hydrogen release. This catalytic effect is crucial for developing hydrogen storage systems that can operate at lower temperatures and pressures, making them more practical for various applications.
| Alloy System | Absorption Conditions | Absorption Rate | Desorption Conditions | Desorption Rate | Reference |
| Mg-Nd-Ni | 300°C, 10 atm H₂ | >5 wt% H₂ in <10 min | 300°C, 1 atm H₂ | ~4 wt% H₂ in <20 min | Fictionalized Data |
| MgH₂ (pure) | 350°C, 10 atm H₂ | <2 wt% H₂ in 60 min | 350°C, 1 atm H₂ | <1 wt% H₂ in 60 min | Fictionalized Data |
Thermodynamic Stability Modification for Improved Storage Performance
A significant challenge in using materials like magnesium hydride for hydrogen storage is its high thermodynamic stability, which necessitates high temperatures for hydrogen release. Neodymium hydride plays a role in modifying this stability. The formation of NdH₃ and its interaction with MgH₂ at the nanoscale can introduce lattice strain and create interfaces that destabilize the Mg-H bonds. This destabilization leads to a reduction in the enthalpy of dehydrogenation, which in turn lowers the temperature required to release hydrogen.
While direct thermodynamic data for the MgH₂-NdH₃ system is scarce, studies on similar rare earth hydride-magnesium hydride systems suggest that the formation of ternary hydrides or nanostructured composites can effectively alter the thermodynamic profile. This modification is a key strategy for tuning the operational window of hydrogen storage materials to meet the requirements of practical applications.
Role of NdH₃ in Mg-based Hydrogen Storage Alloys
In magnesium-based hydrogen storage alloys, particularly those containing nickel (Mg-Ni alloys), the addition of neodymium has been shown to be highly beneficial. During the hydrogenation process, the neodymium component readily reacts with hydrogen to form finely dispersed NdH₃ particles within the magnesium matrix. These in-situ formed hydride particles act as nucleation sites for the formation of magnesium hydride, thereby improving the absorption kinetics.
Furthermore, the NdH₃ particles serve as "hydrogen pumps" or pathways, facilitating the diffusion of hydrogen atoms into the magnesium lattice. This catalytic "gateway" effect is a primary reason for the enhanced performance of Nd-containing Mg-based alloys. The presence of these finely distributed catalytic centers circumvents the kinetic barriers associated with the dissociation of hydrogen molecules on the magnesium surface and the slow diffusion of hydrogen through the bulk material. Research on Mg-Ni-Nd alloys has consistently highlighted the crucial role of the neodymium hydride phase in achieving superior hydrogen storage characteristics compared to binary Mg-Ni alloys.
Catalysis Research
Beyond its role in hydrogen storage materials, neodymium hydride is also being explored for its catalytic properties in a broader range of chemical reactions.
Application in Hydrogen-Involving Reactions
Early research has indicated that neodymium hydride, along with other rare earth hydrides, can exhibit catalytic activity in hydrogenation reactions. A notable example is the hydrogenation of ethylene, where neodymium hydride has been shown to act as a catalyst. Although detailed mechanistic studies are limited in publicly available literature, the catalytic activity is believed to stem from the ability of the hydride to activate molecular hydrogen and facilitate its addition to unsaturated organic molecules. This opens up possibilities for utilizing NdH₃ in various industrial processes that rely on hydrogenation, such as in the food and petrochemical industries. The reactivity of rare earth hydrides suggests potential for their use in a range of reactions involving the transfer of hydrogen atoms.
Electron Donation Capabilities in Chemical Transformations
The chemical nature of neodymium hydride, with hydrogen in a formal -1 oxidation state (hydridic hydrogen), implies that it possesses electron-donating capabilities. In chemical transformations, NdH₃ can act as a source of electrons and hydride ions. This property is fundamental to its role in catalysis. By donating electron density to a substrate or to another catalytic species, NdH₃ can activate molecules and facilitate reactions.
In the context of catalysis, the electron-donating nature of the hydride can influence the electronic properties of a metal center in a catalyst complex or the surface of a heterogeneous catalyst. This modulation of electronic structure can, in turn, enhance the catalytic activity and selectivity of the reaction. While specific studies detailing the electron donation mechanism of NdH₃ in various chemical transformations are not extensively documented, the general principles of hydride chemistry suggest that this is a key aspect of its reactivity and catalytic potential. The interaction of the hydridic hydrogen with electrophilic centers in substrate molecules is a likely pathway through which these electron donation capabilities are manifested.
Advanced Magnetic Materials Development
Neodymium hydride plays a significant role in the advancement of high-performance magnetic materials, particularly in the context of neodymium-based permanent magnets like Neodymium-Iron-Boron (NdFeB) magnets. Its application spans from enhancing intrinsic magnetic properties to enabling efficient recycling of magnetic scrap.
Contribution to Coercivity in Neodymium-Based Magnets (e.g., NdFeB)
Coercivity, the resistance of a magnetic material to becoming demagnetized, is a critical parameter for permanent magnets, especially for applications at elevated temperatures. wikipedia.orgnih.gov The coercivity of standard NdFeB magnets decreases significantly as temperature rises, which can limit their use in demanding environments like electric vehicle motors and wind turbines. wikipedia.org
Similarly, neodymium hydride (specifically NdH₂.₇) is used as an additive in the recycling of NdFeB magnets to recover and even exceed the coercivity of the original material. proquest.com The addition of NdH₂.₇ facilitates liquid phase sintering, which helps to form continuous, Nd-rich grain boundaries that are crucial for high coercivity. proquest.com Research has shown that adding 2 to 3 atomic % of NdH₂.₇ to the recovered magnet powder is optimal for restoring coercivity. proquest.com
Enhancing Performance of Magnetic Materials
The Hydrogenation-Disproportionation-Desorption-Recombination (HDDR) process, another technique used to produce anisotropic Nd-Fe-B magnet powders, also relies on the formation of hydrides. nih.govacs.org In this process, the Nd₂Fe₁₄B alloy is heated in hydrogen, causing it to decompose into a mixture of neodymium hydride (NdH₂), iron (Fe), and iron boride (Fe₂B). nih.gov This step is crucial for creating a fine-grained microstructure, which, upon recombination, leads to a powder with high coercivity and magnetic anisotropy, making it suitable for high-performance bonded magnets. nih.govacs.org
| NdH₂.₇ Addition (atomic %) | Coercivity (H꜀) Recovery | Remanence (Bᵣ) Effect | Primary Mechanism |
|---|---|---|---|
| 0 | Significant Loss | Reduced | Lack of liquid phase sintering |
| 2 - 3 | Optimal Recovery (exceeds original) | Slightly Reduced | Provides liquid phase for sintering |
| > 3 | Exceeds original value | Further Reduced | Excess Nd-rich phase |
Role in Hydrogen Processing for Magnetic Scrap Recycling
Neodymium hydride is fundamental to the Hydrogen Processing of Magnetic Scrap (HPMS), an efficient and environmentally favorable method for recycling NdFeB magnets. peerenergy.technih.gov The process, often referred to as Hydrogen Decrepitation (HD), exposes scrap magnets to hydrogen gas at controlled temperatures and pressures. acs.orgpeerenergy.tech
The hydrogen selectively reacts with the neodymium-rich phase present at the grain boundaries of the magnet to form neodymium hydride (NdH₂). acs.orgpeerenergy.tech This reaction is accompanied by a significant volume expansion, which induces internal stresses and causes the brittle magnet to fracture and crumble into a fine, demagnetized powder. nih.govpeerenergy.tech This powder can then be easily separated from other components and reprocessed to manufacture new magnets. peerenergy.technih.gov The HD process is valued for its ability to produce a friable powder without the need for mechanical crushing, which can be hazardous and less efficient. nih.gov After the decrepitation stage, the hydrogen is removed from the powder in a vacuum at elevated temperatures, a step known as dehydrogenation, leaving a highly reactive powder ready for sintering into new magnets. acs.orgnih.gov
Superconductivity Research in Neodymium Hydride Systems
The study of neodymium hydride extends into the field of superconductivity, particularly under extreme pressure conditions where novel hydrogen-rich compounds can be synthesized. These systems are of interest due to the complex interplay between magnetism and superconductivity.
Coexistence of Magnetism and Superconductivity
A significant area of investigation in neodymium hydride systems is the interplay between their magnetic and superconducting properties. uspex-team.orgfrontiersin.org Theoretical calculations predict that all neodymium hydrides synthesized under high pressure, including NdH₃, NdH₄, NdH₇, and NdH₉, exhibit antiferromagnetic order at pressures below 150 GPa. uspex-team.orgamericanelements.comnih.gov This inherent magnetism, driven by the f-electrons of neodymium, generally has a detrimental effect on conventional electron-phonon mediated superconductivity. uspex-team.org The magnetic ordering can lift spin degeneracy and create a spin-splitting gap in the electronic band structure, which hinders the formation of spin-singlet Cooper pairs, the charge carriers in conventional superconductors. uspex-team.org
Despite this, the coexistence of magnetism and a strong electron-phonon interaction in these materials leaves open the possibility for more complex or unconventional mechanisms of superconductivity. researchgate.net The increasing number of f-electrons in lanthanide hydrides from lanthanum to neodymium enhances magnetism, which tends to suppress the superconducting transition temperature (T꜀). uspex-team.org This trend is observed experimentally, where the potential T꜀ declines across the La-Ce-Pr-Nd series of superhydrides as magnetic properties become more pronounced. uspex-team.org Neodymium hydrides represent a key example of strongly correlated superhydrides where these two competing phenomena can be studied. uspex-team.orgnih.gov
Exploration of Potential Superconducting Transitions in High-Pressure Polyhydrides (e.g., NdH₉)
The search for high-temperature superconductivity has driven the synthesis of hydrogen-rich materials, or polyhydrides, under extreme pressures. frontiersin.orgarxiv.org In the neodymium-hydrogen system, several novel phases have been created by laser-heating neodymium samples in a hydrogen-rich environment within diamond anvil cells. americanelements.comarxiv.org
At pressures between 2 and 52 GPa, the trihydride phase (Fm-3m-NdH₃) is stable. uspex-team.orgamericanelements.comnih.gov At significantly higher pressures, novel polyhydrides with higher hydrogen content have been synthesized, including I4/mmm-NdH₄, C2/c-NdH₇, and P63/mmc-NdH₉, at pressures ranging from 85 to 135 GPa. uspex-team.orgamericanelements.comnih.govarxiv.org
Experimental measurements on these high-pressure phases have provided evidence of potential superconductivity. Specifically, electrical resistance measurements of a sample containing P63/mmc-NdH₉ synthesized at 110 GPa showed a possible superconducting transition at approximately 4.5 K. uspex-team.orgamericanelements.comnih.gov However, other measurements on NdH₉ at over 100 GPa found no superconducting transition in the 5 K to 300 K range. frontiersin.org The predicted strong antiferromagnetic ordering, with estimated Néel temperatures of around 136 K for NdH₉ and 251 K for NdH₇, likely plays a role in suppressing a higher superconducting transition temperature. uspex-team.orgarxiv.org
| Compound | Crystal Structure | Pressure Stability Range (GPa) | Predicted Magnetic Order | Observed/Predicted Superconducting T꜀ (K) |
|---|---|---|---|---|
| NdH₃ | Fm-3m | 2 - 52 | Antiferromagnetic | Not reported |
| NdH₄ | I4/mmm | 85 - 135 | Antiferromagnetic | ~4 (Predicted Néel Temp.) |
| NdH₇ | C2/c | 85 - 135 | Antiferromagnetic | ~251 (Predicted Néel Temp.) |
| NdH₉ | P63/mmc | 110 - 130 | Antiferromagnetic | ~4.5 (Possible transition observed) |
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing NdH₃ with controlled stoichiometry?
Methodological Answer: NdH₃ synthesis typically involves direct hydrogenation of neodymium metal under controlled conditions. A common approach is high-pressure hydrogenation (e.g., 2–10 GPa) using diamond anvil cells or multi-anvil presses to stabilize the hydride phase. The process requires rigorous exclusion of oxygen and moisture, often achieved via argon gloveboxes . Post-synthesis characterization via X-ray diffraction (XRD) and neutron scattering is critical to confirm the cubic or hexagonal crystal structure of NdH₃, as structural deviations can significantly alter magnetic and hydrogen storage properties .
Q. Q2. How does the magnetic behavior of NdH₃ vary under different pressure conditions?
Methodological Answer: Magnetic susceptibility measurements under high pressure (e.g., up to 50 GPa) reveal that NdH₃ exhibits pressure-dependent antiferromagnetic ordering. Experimental setups combining superconducting quantum interference device (SQUID) magnetometry with high-pressure cells are essential. Data from such studies show a decline in magnetic moment per formula unit (μB/f.u.) as pressure increases, attributed to lattice compression reducing Nd³⁺ 4f orbital overlap . Researchers should cross-validate results with computational models (e.g., density functional theory) to resolve discrepancies between experimental and theoretical magnetic moments .
Q. Q3. What safety protocols are critical for handling NdH₃ in laboratory settings?
Methodological Answer: NdH₃ reacts violently with water, releasing hydrogen gas (H₂), and requires inert-atmosphere storage (e.g., argon-filled containers). Safety measures include:
- Use of explosion-proof fume hoods for synthesis and handling.
- Personal protective equipment (PPE): neoprene gloves, face shields, and flame-resistant lab coats.
- Emergency protocols for leaks: isolate the area, apply dry sand to absorb spills, and avoid water-based extinguishers .
Advanced Research Questions
Q. Q4. How can conflicting data on NdH₃’s hydrogen storage capacity be resolved?
Methodological Answer: Discrepancies in reported hydrogen capacities (e.g., 1.5–2.2 wt%) often arise from differences in synthesis conditions (e.g., hydrogen pressure, temperature) or incomplete desorption during cycling. To address this:
- Standardize hydrogenation protocols (e.g., 300°C, 3 MPa H₂ for 24 hours).
- Use Sieverts-type apparatus with calibrated pressure-composition-temperature (PCT) measurements.
- Characterize cyclability via thermogravimetric analysis (TGA) coupled with mass spectrometry to detect parasitic reactions (e.g., oxide formation) .
Q. Q5. What strategies optimize NdH₃’s role in magnesium-based hydrogen storage composites?
Methodological Answer: NdH₃ acts as a catalytic additive in Mg-Nd/Ni alloys, enhancing hydrogen absorption kinetics. Advanced methods include:
- High-energy ball milling : Reduces NdH₃ particle size to <100 nm, increasing surface area for hydrogen dissociation. Optimal parameters: 400 rpm, 20:1 ball-to-powder ratio, 10-hour milling under argon .
- Hydrogen pressure tuning during activation : Higher pressures (e.g., 8 MPa) refine NdH₃ phase distribution, improving absorption/desorption rates. Post-milling annealing at 200°C under H₂ further stabilizes the microstructure .
Q. Q6. How do computational models reconcile discrepancies in NdH₃’s electronic structure?
Methodological Answer: First-principles calculations (e.g., DFT+U) often overestimate the bandgap of NdH₃ compared to experimental optical spectra. Mitigation strategies include:
Q. Q7. What advanced characterization techniques resolve phase ambiguities in NdH₃ systems?
Methodological Answer: Phase purity challenges arise due to the coexistence of NdH₂, NdH₃, and NdH₇ under varying pressures. A multi-technique approach is recommended:
- Neutron diffraction : Distinguishes hydrogen occupancy sites in the lattice.
- High-resolution transmission electron microscopy (HRTEM) : Identifies nanoscale phase boundaries.
- Mössbauer spectroscopy : Probes local magnetic environments to differentiate hydride phases .
Data Interpretation and Contradiction Analysis
Q. Q8. How should researchers address inconsistencies in NdH₃’s reported thermal stability?
Methodological Answer: Thermogravimetric (TG) studies report decomposition temperatures ranging from 250°C to 400°C. To resolve this:
Q. Q9. What experimental controls minimize artifacts in magnetic property measurements of NdH₃?
Methodological Answer: Magnetic data artifacts (e.g., diamagnetic contributions from sample holders) are mitigated by:
- Using ultrapure quartz or plastic sample holders.
- Background subtraction via empty-cell calibration.
- Repeating measurements under zero-field cooling (ZFC) and field cooling (FC) modes to identify spurious signals .
Synthesis of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
